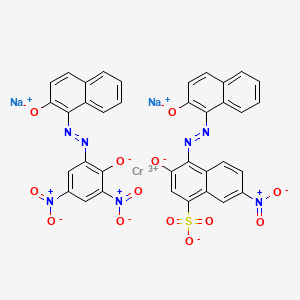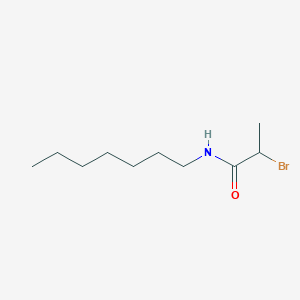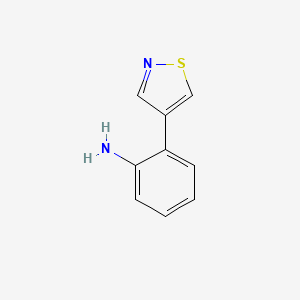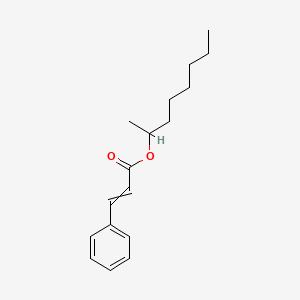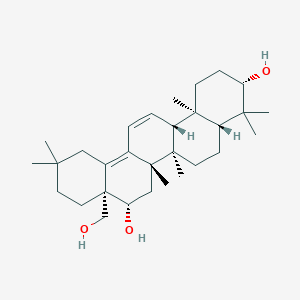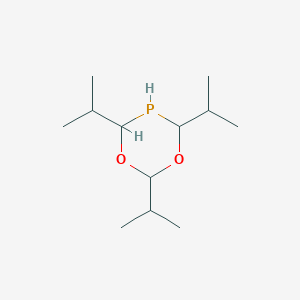
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a chemical compound characterized by the presence of three isopropyl groups attached to a 1,3,5-dioxaphosphinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance due to bulky substituents.
2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride with similar isopropyl groups.
Uniqueness
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
| 717-77-1 | |
Fórmula molecular |
C12H25O2P |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3 |
Clave InChI |
ILDOJCPFGWBYOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OC(PC(O1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/no-structure.png)
